4,4-Dimethylhexan-2-one 4,4-Dimethylhexan-2-one
Brand Name: Vulcanchem
CAS No.: 40239-18-7
VCID: VC8113773
InChI: InChI=1S/C8H16O/c1-5-8(3,4)6-7(2)9/h5-6H2,1-4H3
SMILES: CCC(C)(C)CC(=O)C
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

4,4-Dimethylhexan-2-one

CAS No.: 40239-18-7

Cat. No.: VC8113773

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethylhexan-2-one - 40239-18-7

Specification

CAS No. 40239-18-7
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name 4,4-dimethylhexan-2-one
Standard InChI InChI=1S/C8H16O/c1-5-8(3,4)6-7(2)9/h5-6H2,1-4H3
Standard InChI Key GUHILFBUKAVJSQ-UHFFFAOYSA-N
SMILES CCC(C)(C)CC(=O)C
Canonical SMILES CCC(C)(C)CC(=O)C

Introduction

Chemical Identity and Physicochemical Properties

4,4-Dimethylhexan-2-one (IUPAC name: 4,4-dimethylhexan-2-one) belongs to the class of aliphatic ketones. Its structure is defined by a linear carbon chain with a ketone group at position 2 and two methyl branches at position 4. Key physicochemical properties, extrapolated from analogous compounds, include:

PropertyValueSource Analogue
Molecular Weight128.21 g/molCalculated
Boiling Point~150–160°C (estimated)Based on 3,4-dimethyl-2-hexanone
Density~0.82–0.85 g/mL at 25°CSimilar to hexanone derivatives
Refractive Index (nDn_D)~1.41–1.43Comparative data
SolubilityMiscible with organic solvents; low in waterGeneral ketone behavior

The compound’s boiling point and density align with trends observed in branched ketones, where increased branching reduces intermolecular van der Waals forces compared to linear isomers. Its refractive index suggests moderate polarizability, consistent with the electron-withdrawing nature of the ketone group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis of 4,4-dimethylhexan-2-one is documented, analogous methods for related ketones provide viable routes:

  • Aldol Condensation:
    Reaction of 4-methylpentanal with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) could yield the target compound via ketonization. This method mirrors the synthesis of 4,4-dimethyl-2-cyclohexen-1-one, where enolate intermediates are stabilized by branching .

  • Oxidation of Secondary Alcohols:
    Oxidation of 4,4-dimethyl-2-hexanol using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) or pyridinium chlorochromate (PCC) offers a straightforward pathway. This approach is validated by the oxidation of similar alcohols to ketones.

  • Hydroboration-Oxidation:
    Hydroboration of 4,4-dimethyl-1-hexene followed by oxidative workup could yield the secondary alcohol, which is subsequently oxidized to the ketone .

Industrial Manufacturing

Industrial production likely employs continuous-flow reactors for scalability. Key steps include:

  • Feedstock Preparation: Isobutylene and propylene derivatives serve as precursors.

  • Catalytic Ketone Formation: Zeolite catalysts (e.g., H-ZSM-5) facilitate acid-catalyzed cyclization and dehydration, as seen in the synthesis of cyclohexenone derivatives .

  • Purification: Distillation under reduced pressure (e.g., 14–20 mm Hg) ensures high purity, analogous to the isolation of 4,4-dimethyl-2-cyclohexen-1-one .

Chemical Reactivity and Functionalization

Nucleophilic Additions

The ketone group in 4,4-dimethylhexan-2-one participates in classic nucleophilic additions:

  • Grignard Reactions: Formation of tertiary alcohols via reaction with organomagnesium reagents (e.g., CH3MgBr\text{CH}_3\text{MgBr}).

  • Enolate Generation: Deprotonation with LDA (LiN(i-Pr)2\text{LiN}(i\text{-Pr})_2) yields enolates for alkylation or aldol reactions, critical in constructing complex organic frameworks .

Reduction and Oxidation

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the ketone to 4,4-dimethyl-2-hexanol, a potential intermediate in fragrance synthesis .

  • Oxidation: Resistance to further oxidation under mild conditions, as the ketone is already in a high oxidation state.

Crosslinking and Polymerization

Branched ketones like 4,4-dimethylhexan-2-one may undergo radical-initiated polymerization, forming thermoset resins. This property is leveraged in coatings and adhesives, similar to applications of methyl ethyl ketone (MEK).

Applications in Research and Industry

Organic Synthesis Intermediate

4,4-Dimethylhexan-2-one serves as a precursor in synthesizing:

  • Pharmaceuticals: Analogues of neuroactive compounds, where branching enhances blood-brain barrier permeability.

  • Agrochemicals: Herbicides and insecticides requiring stable ketone intermediates for functional group transformations.

Model Compound in Neurotoxicity Studies

Structurally related gamma-diketones, such as 3,4-dimethyl-2-hexanone, induce neurofilamentous neuropathy through pyrrole formation and protein crosslinking. While 4,4-dimethylhexan-2-one lacks the gamma-diketone moiety, its branched structure may influence similar metabolic pathways, warranting further toxicological investigation.

Industrial Solvents and Fragrances

With a boiling point range of 150–160°C, this ketone is suitable as a high-boiling solvent in paints and resins. Its branched structure may also contribute to musk-like odors in fragrance formulations .

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